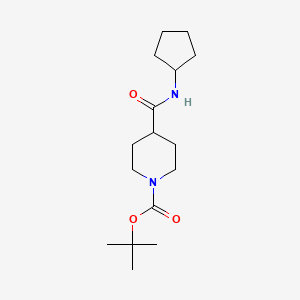

N-Cyclopentyl 1-boc-piperidine-4-carboxamide

CAS No.: 757949-46-5

Cat. No.: VC6989750

Molecular Formula: C16H28N2O3

Molecular Weight: 296.411

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 757949-46-5 |

|---|---|

| Molecular Formula | C16H28N2O3 |

| Molecular Weight | 296.411 |

| IUPAC Name | tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19) |

| Standard InChI Key | VQMUCYYYMQJKEV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCC2 |

Introduction

Structural and Physicochemical Properties

N-Cyclopentyl 1-Boc-piperidine-4-carboxamide belongs to the piperidine-carboxamide family, a class of compounds renowned for their conformational flexibility and bioactivity. The molecule consists of a six-membered piperidine ring substituted at the 4-position with a carboxamide group, which is further modified by a cyclopentyl moiety and a Boc-protected amine .

Molecular Characteristics

The compound’s IUPAC name, tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate, reflects its functional groups. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 296.41 g/mol | |

| Melting Point | Not reported | — |

| Boiling Point | 307.4 ± 35.0 °C (predicted) | |

| Density | 1.094 ± 0.06 g/cm³ (predicted) |

The Boc group () shields the piperidine nitrogen, preventing unwanted side reactions during synthesis. This protection is reversible under acidic conditions, enabling subsequent functionalization .

Biological Activity and Mechanistic Insights

N-Cyclopentyl 1-Boc-piperidine-4-carboxamide exhibits promising bioactivity, particularly as an enzyme inhibitor. Piperidine derivatives are known to interact with G-protein-coupled receptors (GPCRs) and proteases, influencing pathways relevant to neurological and infectious diseases .

Enzyme Inhibition

The compound’s carboxamide group facilitates hydrogen bonding with enzymatic active sites. For example, piperidine-4-carboxamide analogs inhibit HIV-1 envelope-mediated membrane fusion by binding to CCR5 receptors. This mechanism parallels maraviroc, an FDA-approved HIV entry inhibitor, underscoring the therapeutic potential of such structures.

Future Directions and Research Opportunities

-

Synthetic Optimization: Developing scalable, high-yield syntheses for N-Cyclopentyl 1-Boc-piperidine-4-carboxamide could reduce production costs.

-

Biological Profiling: Systematic in vitro and in vivo studies are needed to elucidate its pharmacokinetic and pharmacodynamic properties.

-

Structural Analog Design: Modifying the cyclopentyl or Boc groups may enhance target selectivity or metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume